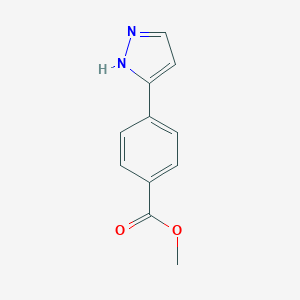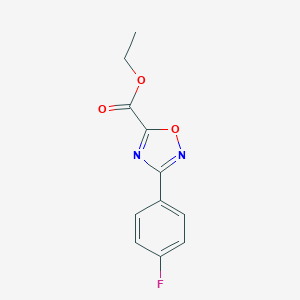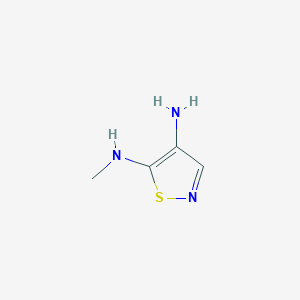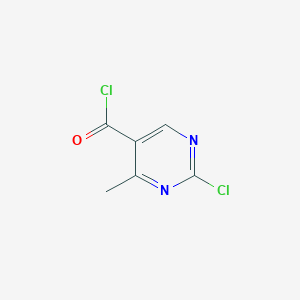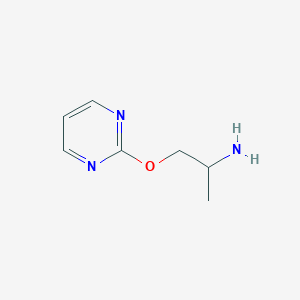
1-(Pyrimidin-2-yloxy)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yloxy)propan-2-amine, also known as PP2A inhibitor, is a small molecule that has gained significant attention in the field of cancer research. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A (PP2A), which is a critical enzyme involved in the regulation of cell growth, differentiation, and apoptosis.
Mechanism of Action
1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor works by inhibiting the activity of protein phosphatase 2A, which is a critical enzyme involved in the regulation of cell growth and differentiation. 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor binds to the catalytic subunit of 1-(Pyrimidin-2-yloxy)propan-2-amine, preventing it from dephosphorylating its substrates. This results in the accumulation of phosphorylated proteins, leading to cell death.
Biochemical and Physiological Effects:
1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment. 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor is its high potency and specificity towards 1-(Pyrimidin-2-yloxy)propan-2-amine. It has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor is its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research of 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor. One of the most promising directions is its potential use in combination with other cancer drugs. 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has been found to enhance the efficacy of chemotherapy drugs in cancer treatment, and further research is needed to explore its potential in combination with other cancer drugs. Additionally, further research is needed to understand the mechanism of action of 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor and its potential use in other diseases.
Scientific Research Applications
1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
properties
CAS RN |
167087-51-6 |
|---|---|
Product Name |
1-(Pyrimidin-2-yloxy)propan-2-amine |
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-pyrimidin-2-yloxypropan-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-6(8)5-11-7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |
InChI Key |
FIROHMICWJYJLD-UHFFFAOYSA-N |
SMILES |
CC(COC1=NC=CC=N1)N |
Canonical SMILES |
CC(COC1=NC=CC=N1)N |
synonyms |
2-Propanamine,1-(2-pyrimidinyloxy)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

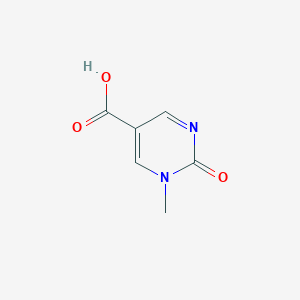
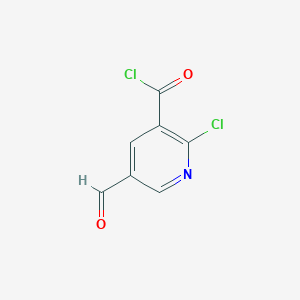



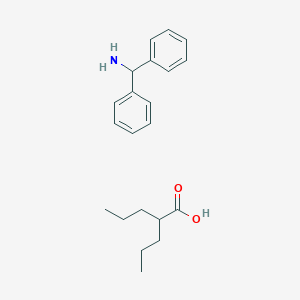
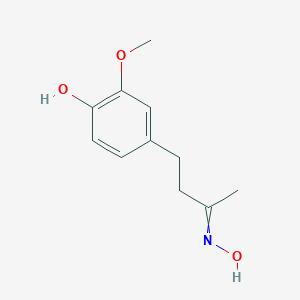
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
